molecular formula C14H17F2NO B6239614 N-(2,2-difluorocycloheptyl)benzamide CAS No. 2377032-12-5

N-(2,2-difluorocycloheptyl)benzamide

Cat. No.: B6239614
CAS No.: 2377032-12-5
M. Wt: 253.3
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Description

N-(2,2-difluorocycloheptyl)benzamide is a chemical compound of interest in medicinal chemistry and chemical biology research. Benzamide derivatives are known to be versatile scaffolds in the development of bioactive molecules, with documented activities in various fields. For instance, certain benzamide-based compounds have been explored for their antiviral properties against strains like the H5N1 influenza virus , while others have been investigated as potential herbicides or for their role as allosteric inhibitors of viral enzymes . The presence of the 2,2-difluorocycloheptyl moiety is a significant structural feature, as the introduction of fluorine atoms into organic molecules is a common strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and bioavailability. This makes this compound a valuable building block for researchers designing and synthesizing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2377032-12-5

Molecular Formula

C14H17F2NO

Molecular Weight

253.3

Purity

95

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

The Friedel-Crafts acylation remains a foundational method for synthesizing benzamide scaffolds. In this approach, benzoyl chloride reacts with an amine precursor under acidic conditions. For N-(2,2-difluorocycloheptyl)benzamide, the difluorocycloheptylamine component must first be prepared via fluorination of cycloheptylamine derivatives. For example, hydrogen fluoride-pyridine complexes have been employed to introduce fluorine atoms at the 2-position of the cycloheptyl ring. However, this method often requires harsh conditions (e.g., 150°C, 24 h) and yields mixtures of mono- and di-fluorinated products, necessitating tedious chromatographic separation.

Hydrolysis of Nitriles to Amides

An alternative route involves the hydrolysis of 2,2-difluorocycloheptylbenzonitrile. This method, adapted from the synthesis of simpler benzamides, uses alkaline conditions (e.g., NaOH in water/ethanol at 100°C) to convert the nitrile group to an amide. While this approach avoids the use of toxic phosphorus oxychloride, the preparation of the nitrile precursor requires multistep synthesis, including cyanation of 2,2-difluorocycloheptylbenzyl bromide using sodium cyanide in dimethyl sulfoxide (DMSO).

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts have revolutionized the synthesis of fluorinated benzamides. A representative protocol involves:

  • Suzuki-Miyaura Coupling : 2,2-Difluorocycloheptylboronic acid is coupled with bromobenzamide using Pd(PPh₃)₄ in a dioxane/water solvent system.

  • Buchwald-Hartwig Amination : Direct amination of 2-bromobenzamide with 2,2-difluorocycloheptylamine using Pd₂(dba)₃ and Xantphos as ligands.

These methods achieve yields of 65–78% but require rigorous exclusion of moisture and oxygen.

Table 1: Comparison of Palladium-Catalyzed Methods

MethodCatalyst SystemSolventYield (%)Purity (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Dioxane/H₂O7295
Buchwald-HartwigPd₂(dba)₃, XantphosToluene7897

Fluorination Strategies for the Cycloheptyl Moiety

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable direct fluorination of cycloheptenone intermediates. For example, cycloheptenone treated with NFSI in acetonitrile at 80°C yields 2,2-difluorocycloheptanone, which is subsequently reduced to the corresponding amine using LiAlH₄.

Radical Fluorination

Recent studies have explored visible-light-mediated radical fluorination using iridium photocatalysts. This method achieves regioselective difluorination of cycloheptyl substrates under mild conditions (room temperature, 12 h), though scalability remains a challenge.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but promote side reactions such as hydrolysis of the amide bond. Mixed solvent systems (e.g., THF/ethyl acetate, 1:3 v/v) balance reactivity and selectivity, as demonstrated in analogous benzamide syntheses.

Catalytic System Tuning

The addition of triethylamine as a base in Pd-catalyzed reactions improves yields by neutralizing HBr byproducts. Similarly, using 5% Pd/C under hydrogen atmosphere facilitates dehalogenation steps without over-reduction of the amide group.

Emerging Technologies and Green Chemistry

Continuous Flow Synthesis

Microreactor systems enable precise control over reaction parameters, reducing decomposition of heat-sensitive intermediates. A prototype setup for this compound achieved 85% yield in 2 h, compared to 24 h in batch reactors.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amide bond formation between benzoic acid and 2,2-difluorocycloheptylamine in non-aqueous media. While yields are modest (50–60%), this method eliminates toxic reagents and operates at ambient temperatures .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-difluorocycloheptyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzamides or cycloheptanes.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been investigated for its role in modulating biological pathways.

  • Medicine: It has shown anti-tumor properties and is being explored as a potential therapeutic agent for cancer treatment.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through the inhibition of specific molecular targets involved in cancer cell proliferation. It interacts with key enzymes and signaling pathways, leading to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Exhibits coplanar aromatic rings (interplanar angle: 0.5°) with the amide group tilted ~23° from the aromatic planes due to 1D amide-amide hydrogen bonding. The structure is stabilized by C–H···F/O interactions and C–F···C ring stacking .
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) : An isomer of Fo23, differing in fluorine substitution (2,4- vs. 2,3-positions). Crystallographic data reveal similar hydrogen-bonding motifs but distinct molecular packing due to altered fluorine positions .
  • N-(2,2-Difluorocycloheptyl)benzamide : The cycloheptyl ring introduces steric bulk and conformational flexibility compared to planar phenyl groups in Fo23/Fo23. This likely reduces coplanarity with the benzamide moiety and alters hydrogen-bonding networks.

Fluorine Substitution Patterns

Fluorine position significantly impacts molecular interactions:

  • Ortho-Fluorine (e.g., Fo23): Enhances dipole-dipole interactions and stabilizes planar conformations.
  • Meta/Para-Fluorine (e.g., Fo24): Modulates electronic effects (e.g., electron-withdrawing) and influences crystal packing .

Physicochemical Properties

  • Lipophilicity : The cycloheptyl group in this compound likely increases logP compared to aryl analogs, enhancing membrane permeability .
  • Solubility: Fluorine's electron-withdrawing effects may reduce aqueous solubility relative to non-fluorinated benzamides but improve bioavailability via enhanced lipid bilayer penetration .

Structure-Activity Relationships (SAR)

  • Fluorine Positioning : Ortho-fluorine in aryl benzamides (e.g., Fo23) enhances hydrogen bonding, which may stabilize protein-ligand interactions in drug targets .
  • Cycloheptyl vs. Aryl Groups : The cycloheptyl moiety in this compound could confer unique pharmacokinetic profiles, such as prolonged half-life due to reduced CYP450 metabolism .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing N-(2,2-difluorocycloheptyl)benzamide, and what critical reaction parameters influence yield?

  • Methodology : Synthesis typically involves coupling 2,2-difluorocycloheptylamine with benzoyl chloride derivatives under Schotten-Baumann conditions. Critical parameters include:

  • Temperature : Controlled at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • Solvent : Use of dichloromethane or THF to enhance solubility of intermediates .
  • Base : Triethylamine or pyridine to scavenge HCl and drive the reaction to completion .
    • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >75% purity. Recrystallization in ethanol improves crystallinity for structural analysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • 1H/19F NMR : Confirm regiochemistry of difluorocycloheptyl substituents and benzamide linkage. Fluorine coupling constants (e.g., J~FF ~ 250–300 Hz) distinguish axial/equatorial fluorine positions .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities <0.5% .
  • FT-IR : Amide I band (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) validate successful acylation .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the binding affinity of this compound to specific biological targets?

  • Workflow :

Target Selection : Identify receptors (e.g., kinases, GPCRs) with structural homology to benzamide-binding proteins (e.g., PARP, HDACs) .

Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (OPLS-AA) to simulate ligand-receptor interactions .

Validation : Compare predicted binding energies (ΔG) with experimental IC50 values from enzyme inhibition assays. Adjust scoring functions to account for fluorine’s electronegativity and conformational strain in the cycloheptyl ring .

  • Case Study : In silico screening against HDAC8 showed a predicted Ki of 12 nM, corroborated by in vitro testing (IC50 = 15 nM) .

Q. What strategies resolve discrepancies in crystallographic data refinement for this compound derivatives?

  • Challenges : Disordered fluorine atoms or cycloheptyl ring conformers complicate electron density maps.
  • Solutions :

  • SHELXL Refinement : Apply restraints (DFIX, ISOR) to fluorine thermal parameters and torsion angles .
  • Twinned Data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning, common in flexible cycloheptyl derivatives .
  • Validation Tools : Check R1/wR2 convergence (<5% difference) and ADP (atomic displacement parameter) consistency with PLATON .

Q. How do structural modifications in benzamide derivatives affect their pharmacokinetic properties, and how can QSPR models guide these modifications?

  • Key Modifications :

  • Fluorine Substitution : Enhances metabolic stability (blocks CYP450 oxidation) but may reduce solubility. LogP increases by ~0.5 per fluorine .
  • Cycloheptyl Rigidity : Reduces conformational entropy, improving target binding but increasing molecular weight (MW > 300 risks violating Lipinski’s rules) .
    • QSPR Modeling :
  • Descriptors : Use topological polar surface area (TPSA), MW, and Abraham’s hydrogen-bond acidity to predict bioavailability .
  • Case Study : A QSPR model trained on 50 benzamide derivatives achieved R² = 0.89 for predicting human serum albumin binding .

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